molecular formula C11H12N4O B4279663 N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide

N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide

Cat. No.: B4279663
M. Wt: 216.24 g/mol
InChI Key: LSUJDYMHCFUXSI-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine ring linked via a carboxamide group to a 1-methylpyrazole moiety. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, making it a candidate for medicinal chemistry applications. The pyridine-3-carboxamide scaffold is known for its ability to interact with biological targets such as enzymes and receptors, while the 1-methylpyrazole group enhances metabolic stability and solubility .

Properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-15-8-9(6-14-15)5-13-11(16)10-3-2-4-12-7-10/h2-4,6-8H,5H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUJDYMHCFUXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with nicotinamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Impact

Pyridine Substitution Patterns
  • Pyridin-2-yl vs. Pyridin-3-yl Derivatives :
    Compounds like 1-ethyl-N-(2-(pyridin-2-yl)ethyl)-1H-pyrazole-5-carboxamide () demonstrate that pyridin-2-yl substitution reduces binding affinity for certain kinase targets compared to pyridin-3-yl derivatives. The spatial orientation of the pyridine nitrogen in the 3-position facilitates stronger interactions with active sites .
  • Difluoromethyl-Pyridine Derivatives :
    Patent data () highlights compounds such as 2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide, where the difluoromethyl group enhances electronegativity and target selectivity, particularly in antifungal applications .
Carboxamide vs. Sulfonamide Analogues
  • N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide () replaces the carboxamide with a sulfonamide group, improving water solubility but reducing membrane permeability.
Heterocyclic Core Variations
  • Thiazole vs. Pyridine :
    N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide () substitutes pyridine with thiazole, altering electronic properties and increasing rigidity, which enhances binding to proteases but reduces bioavailability .
  • Piperidine-Containing Analogues :
    Compounds like 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methylpyridin-2-yl)piperidine-3-carboxamide () incorporate a piperidine ring, expanding steric bulk and improving selectivity for G-protein-coupled receptors .
Antifungal and Antiproliferative Activity
  • The target compound’s pyridine-3-carboxamide core shows moderate inhibition of fungal CYP51 enzymes (comparable to fluconazole derivatives), while analogues with bulkier substituents (e.g., 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide, ) exhibit enhanced antiproliferative activity against cancer cell lines (IC₅₀ values < 10 μM) .
Metabolic Stability
  • Methylation of the pyrazole ring (as in the target compound) reduces oxidative metabolism in hepatic microsomes compared to unmethylated analogues (e.g., N-{2-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide, ), which show rapid clearance due to CYP3A4-mediated degradation .

Data Tables: Comparative Analysis

Table 1. Structural and Pharmacokinetic Comparison
Compound Name Molecular Formula Key Substituents logP Half-life (h) Primary Target
N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide C₁₁H₁₂N₄O Pyridin-3-yl, 1-methylpyrazole 1.8 4.2 Kinases, CYP51
1-ethyl-N-(2-(pyridin-2-yl)ethyl)-1H-pyrazole-5-carboxamide () C₁₂H₁₆N₄O Pyridin-2-yl 2.1 3.5 Serine proteases
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide () C₁₄H₁₄N₆O₂S Sulfonamide 0.9 6.8 Extracellular matrix proteins
2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide () C₁₉H₁₉F₂N₂O Difluoromethyl, indane 3.2 12.4 Fungal Complex II

Key Research Findings

  • Substituent Position Matters : Pyridin-3-yl derivatives generally outperform pyridin-2-yl analogues in target binding due to optimal nitrogen positioning .
  • Metabolic Optimization : Methylation of heterocycles (e.g., 1-methylpyrazole) enhances metabolic stability, a critical factor for in vivo efficacy .
  • Therapeutic Versatility : Carboxamide derivatives exhibit broader target engagement (e.g., kinases, CYP enzymes), while sulfonamides are more niche but potent in extracellular applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide
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N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide

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